

N-(Azido-PEG2)-N-biotin-PEG3-acid supplier and catalog number

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Compound of Interest

Compound Name: N-(Azido-PEG2)-N-biotin-PEG3-acid

Cat. No.: B8114331

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Technical Guide: N-(Azido-PEG2)-N-biotin-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(Azido-PEG2)-N-biotin-PEG3-acid**, a heterobifunctional linker designed for advanced bioconjugation applications. This document details its chemical properties, supplier information, and a representative experimental protocol for its use in labeling and detection of biomolecules.

Introduction

N-(Azido-PEG2)-N-biotin-PEG3-acid is a branched polyethylene glycol (PEG) linker that incorporates three key functional groups: a biotin moiety for strong and specific binding to streptavidin and avidin, an azide group for bioorthogonal "click" chemistry reactions, and a carboxylic acid for covalent attachment to amine-containing molecules. The PEG spacers (PEG2 and PEG3) enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes it a versatile tool in drug delivery, diagnostics, proteomics, and other areas of biomedical research.

Supplier and Catalog Information

A variety of suppliers offer **N-(Azido-PEG2)-N-biotin-PEG3-acid** and related compounds. The following table summarizes key quantitative data for easy comparison.

Supplier	Catalog Number	Product Name	Molecular Weight (g/mol)	Purity
Precise PEG	AG-7065	N-(Azido-PEG2)-N-Biotin-PEG3-acid	604.7	>96% [1]
BroadPharm	BP-23574	N-(Azido-PEG2)-N-Biotin-PEG3-acid	604.7	98% [2]
AxisPharm	Not explicitly listed, but similar products available	N-(Azido-PEG2)-N-Biotin-PEG3-acid	604.72	≥95%

Core Applications and Methodologies

The unique trifunctional nature of **N-(Azido-PEG2)-N-biotin-PEG3-acid** allows for a multitude of applications in bioconjugation and targeted therapies.

Bioorthogonal Labeling and Detection

The azide group enables the attachment of this linker to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[\[3\]](#)

Protein and Peptide Conjugation

The carboxylic acid moiety can be activated to react with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. This allows for the covalent attachment of the biotin and azide functionalities to a wide range of biomolecules.

Surface Immobilization and Purification

The high affinity of the biotin group for streptavidin and avidin can be exploited for the immobilization of conjugated molecules onto streptavidin-coated surfaces, such as microplates or beads. This is a common strategy for affinity purification and pull-down assays.

Drug Delivery and Targeting

In drug development, this linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. The PEG chains can improve the solubility and circulation half-life of the drug, while the biotin can be used for targeting or purification purposes.

Experimental Protocol: Labeling of an Alkyne-Modified Protein

This section provides a detailed methodology for a common application: the labeling of an alkyne-modified protein with **N-(Azido-PEG2)-N-biotin-PEG3-acid** via a copper-catalyzed click reaction. This protocol is a representative example and may require optimization for specific applications.

Materials:

- Alkyne-modified protein of interest
- **N-(Azido-PEG2)-N-biotin-PEG3-acid**
- Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water)
- Sodium Ascorbate stock solution (100 mM, freshly prepared in deionized water)
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- DMSO or DMF for dissolving the linker
- Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

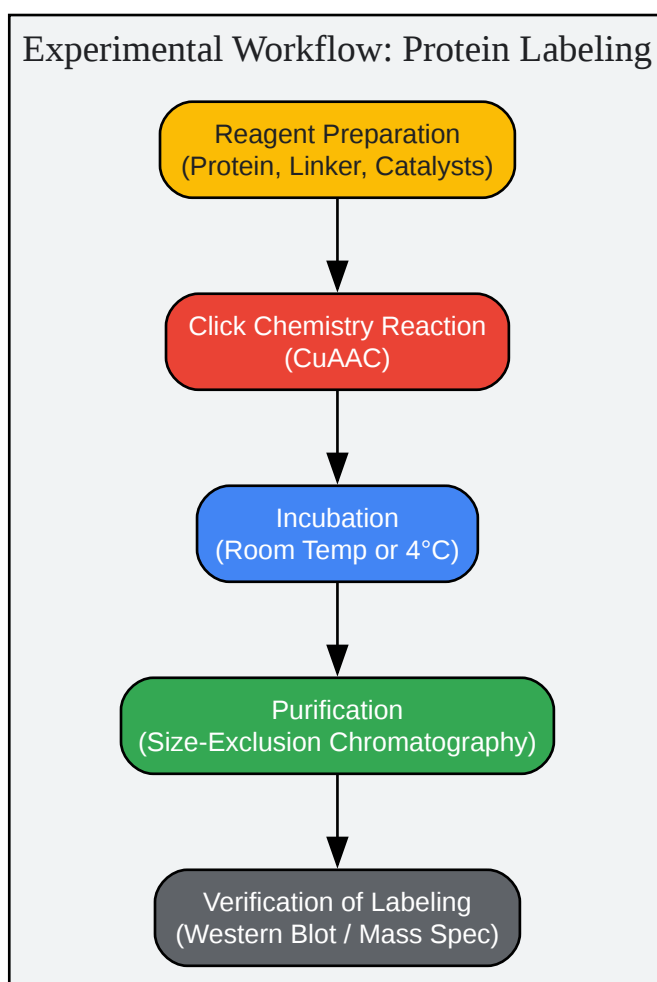
- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **N-(Azido-PEG2)-N-biotin-PEG3-acid** in DMSO or DMF. Store at -20°C.
 - Prepare the alkyne-modified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.
 - Alkyne-modified protein solution
 - **N-(Azido-PEG2)-N-biotin-PEG3-acid** stock solution (to a final concentration of 100-500 μ M)
 - CuSO₄ stock solution (to a final concentration of 1 mM)
 - THPTA ligand stock solution (to a final concentration of 5 mM)
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
- Purification:
 - Remove the excess unreacted linker and copper catalyst using a size-exclusion chromatography column (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.

- Verification of Labeling:
 - Confirm the successful biotinylation of the protein using methods such as:
 - Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.
 - Mass Spectrometry: Analyze the mass shift corresponding to the addition of the **N-(Azido-PEG2)-N-biotin-PEG3-acid** moiety.

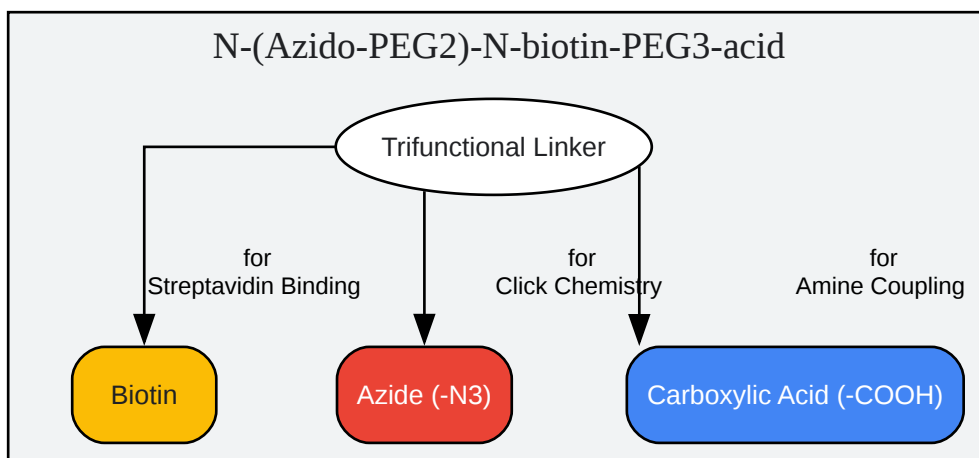
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

Experimental Workflow: Protein Labeling



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